BENGHE Foundational & Exploratory

Check Availability & Pricing

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
molecular weight

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

1-(3-Chlorophenyl)-4-methyl-1H-
Compound Name:

pyrazol-5-amine
CAS No.: 1448855-27-3

Cat. No.: B2653281
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An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Executive Summary

This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-4-methyl-
1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest in synthetic and
medicinal chemistry. As a member of the pyrazole class, this compound serves as a crucial
building block, or "scaffold,” for the development of more complex molecules with potential
therapeutic applications. The aminopyrazole core is recognized as a "privileged structure™ in
drug discovery, known for its versatile binding capabilities and presence in numerous
biologically active agents.[1] This guide will elucidate the core physicochemical properties of
this compound, with a primary focus on its molecular weight, and delve into its synthesis,
analytical characterization, and key applications for researchers and drug development
professionals. The narrative emphasizes the causality behind experimental choices, ensuring a
blend of theoretical knowledge and practical insight.

Core Physicochemical & Structural Properties
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The foundational characteristics of a compound dictate its behavior in both chemical and

biological systems. For 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, its identity is

fundamentally defined by its molecular formula and the resulting mass. The exact molecular

weight is a critical parameter for mass spectrometry, reaction stoichiometry, and regulatory

documentation.

Quantitative Data Summary

Property Value Source
) Computed from Molecular
Molecular Weight 207.66 g/mol
Formula[2][3]
Molecular Formula C10H10CINs PubChem[2][3]
Monoisotopic Mass 207.0563250 Da PubChem[2][3]
1-(3-chlorophenyl)-4-methyl-
IUPAC Name ( P y_) Y N/A
1H-pyrazol-5-amine
Not explicitly assigned; a close
structural isomer, 1-(3-
CAS Number chlorophenyl)-3-methyl-1H- PubChem|[3]
pyrazol-5-amine, is registered
under CAS 40401-41-0.
YQXLXMSDCGPOLM-
InChl Key UHFFFAOYSA-N (for 3-methyl  PubChem|[3]

isomer)

Chemical Structure

The precise arrangement of atoms defines the compound's reactivity and its ability to interact

with biological targets.

Caption: Chemical structure of 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Synthesis and Mechanistic Insights
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The construction of the substituted pyrazole core is typically achieved through the
condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The
specific placement of substituents is dictated by the choice of starting materials.

General Synthetic Strategy

The most common and robust method for creating the 1,5-disubstituted pyrazole-5-amine
scaffold involves the reaction of a substituted phenylhydrazine with a 3-ketonitrile. This
approach provides excellent regiochemical control.

¢ Reactant Selection Rationale:

o (3-Chlorophenyl)hydrazine: This reactant provides the N1-phenyl group with the desired
chlorine substitution pattern. The hydrazine moiety is essential for forming the pyrazole
ring.

o 3-Methyl-3-oxopropanenitrile (Cyanoacetone): This [3-ketonitrile serves as the three-
carbon backbone for the pyrazole ring. The nitrile group is the precursor to the C5-amine,
and the keto and methyl groups establish the substituents at the C3 and C4 positions,
respectively, after cyclization and tautomerization.

o Mechanism Overview: The synthesis proceeds via an initial condensation between the more
reactive carbonyl group of cyanoacetone and the hydrazine, forming a hydrazone
intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen
attacks the nitrile carbon. A subsequent tautomerization yields the stable aromatic 5-
aminopyrazole product.

Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of the title
compound.

Step 1: Hydrazone Formation and Cyclization

e To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add
(3-chlorophenyl)hydrazine (10 mmol).
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Add 30 mL of ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (0.5
mL). Rationale: Ethanol is a suitable polar protic solvent for the reactants, and the acid
catalyzes the initial condensation reaction.

Slowly add 3-methyl-3-oxopropanenitrile (10 mmol) to the stirring solution.

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Step 2: Isolation and Purification

Reduce the solvent volume under reduced pressure using a rotary evaporator.

Pour the concentrated residue into 50 mL of ice-cold water and stir for 30 minutes to
precipitate the crude product.

Collect the solid product by vacuum filtration and wash with cold water to remove any
residual acid and salts.

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water mixture)
to yield the purified 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine.

Dry the final product under vacuum.

Synthesis Workflow Diagram
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Synthesis Protocol
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Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Post-synthesis, it is imperative to verify the identity, structure, and purity of the compound. A
combination of spectroscopic and chromatographic techniques provides a self-validating
system of analysis.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
connectivity of atoms. The proton NMR should show characteristic peaks for the aromatic
protons on the chlorophenyl ring, the methyl group protons, the amine protons, and the
pyrazole ring proton.
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
molecular formula by providing a highly accurate mass measurement that corresponds to the
calculated monoisotopic mass (207.0563 Da).

o High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the
purity of the final compound. A reverse-phase method is typically suitable for this class of
molecule.

Protocol: Purity Analysis by RP-HPLC

o System: HPLC with a UV detector.

e Column: C18 column (e.g., 4.6 x 150 mm, 5 um). Rationale: The C18 stationary phase
provides good retention for moderately non-polar aromatic compounds like the target
molecule.

» Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1%
Trifluoroacetic Acid (TFA). Rationale: TFA aids in protonating the amine, leading to sharper
peaks.

o Gradient: Start at 20% A, ramp to 95% A over 15 minutes, hold for 2 minutes, and return to
initial conditions.

e Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm.
o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.

e Analysis: Inject 10 pL and integrate the peak area. Purity is calculated as the area of the
main peak divided by the total area of all peaks.

Applications in Research and Development

The 1-(aryl)-5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry due to its
proven success as an effective pharmacophore.
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» Kinase Inhibitors: Many aminopyrazole derivatives have been developed as potent inhibitors
of protein kinases, which are critical targets in oncology. By occupying the ATP-binding
pocket of kinases like Cyclin-Dependent Kinases (CDKs) and Aurora kinases, these
compounds can halt unregulated cell proliferation.[1]

» Anti-Inflammatory and Analgesic Agents: The pyrazole core is present in several non-
steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this scaffold are actively
researched for their potential to modulate pathways associated with pain and inflammation.

[4]

» Agrochemicals: Certain neutral pyrazolamine structures have been investigated as
herbicides, functioning by disrupting essential plant hormone pathways.[1]

e Synthetic Intermediate: Beyond direct biological activity, the compound is a versatile
intermediate. The amine group can be readily functionalized to build more complex
molecular architectures, expanding its utility in drug discovery programs.[1][4]

Key Application Areas Diagram

1-(3-Chlorophenyl)-4-methyl-
1H-pyrazol-5-amine
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Caption: Major research and development areas for the aminopyrazole scaffold.

Safety and Handling

Based on data for structurally analogous compounds, 1-(3-Chlorophenyl)-4-methyl-1H-
pyrazol-5-amine should be handled with appropriate care. The following hazards are likely
associated with this chemical class[2]:
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn at all times. All manipulations should be performed in a well-
ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1419337
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Chlorophenyl_-1-Methyl-1H-Pyrazol-5-Amine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Chlorophenyl_-1-Methyl-1H-Pyrazol-5-Amine
https://pubchem.ncbi.nlm.nih.gov/compound/1810630
https://pubchem.ncbi.nlm.nih.gov/compound/1810630
https://www.chemimpex.com/products/24978
https://www.benchchem.com/product/b2653281/docs#1-3-chlorophenyl-4-methyl-1h-pyrazol-5-amine-molecular-weight
https://www.benchchem.com/product/b2653281/docs#1-3-chlorophenyl-4-methyl-1h-pyrazol-5-amine-molecular-weight
https://www.benchchem.com/product/b2653281/docs#1-3-chlorophenyl-4-methyl-1h-pyrazol-5-amine-molecular-weight
https://www.benchchem.com/product/b2653281/docs#1-3-chlorophenyl-4-methyl-1h-pyrazol-5-amine-molecular-weight
https://www.benchchem.com/product/b2653281?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2653281?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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